molecular formula C23H26ClN3O B11406509 1-(3-chlorophenyl)-4-(1-hexyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(3-chlorophenyl)-4-(1-hexyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B11406509
M. Wt: 395.9 g/mol
InChI Key: YVIYIYGLAKZNEM-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Hexyl Group: The hexyl group can be introduced via alkylation reactions using hexyl halides.

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, with the benzodiazole intermediate.

    Introduction of the Chlorophenyl Group: The final step involves the substitution reaction to attach the chlorophenyl group to the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: A closely related compound with similar structural features.

    1-(3-Chlorophenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-thione: A sulfur analog with potentially different biological activities.

    1-(3-Chlorophenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-amine: An amine derivative with distinct chemical properties.

Uniqueness

1-(3-CHLOROPHENYL)-4-(1-HEXYL-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its hexyl chain, chlorophenyl group, and benzodiazole core contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C23H26ClN3O

Molecular Weight

395.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(1-hexylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C23H26ClN3O/c1-2-3-4-7-13-26-21-12-6-5-11-20(21)25-23(26)17-14-22(28)27(16-17)19-10-8-9-18(24)15-19/h5-6,8-12,15,17H,2-4,7,13-14,16H2,1H3

InChI Key

YVIYIYGLAKZNEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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